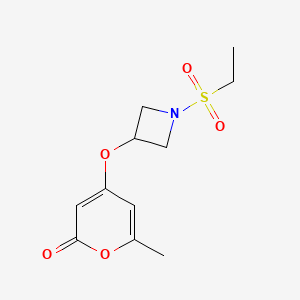

4-((1-(ethylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound [1-(ethanesulfonyl)azetidin-3-yl]methanamine hydrochloride is similar to the one you’re asking about. It has a molecular weight of 214.72 and is a powder at room temperature .

Synthesis Analysis

A green and cost-effective synthesis method has been established for the preparation of key quaternary heterocyclic intermediates of baricitinib . This method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor .Applications De Recherche Scientifique

- Baricitinib, a JAK1 and JAK2 inhibitor, contains a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety at the N-2 position of its pyrazol skeleton. It displays potent anti-inflammatory activity .

- Researchers have explored the synthesis of key quaternary heterocyclic intermediates for baricitinib, including 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. A green and cost-effective method has been established for their production, using commercially available starting materials and an industry-oriented oxidation reaction .

- Novel heterocyclic amino acid derivatives containing azetidine and oxetane rings have been synthesized and evaluated. These compounds hold promise for various applications, including drug development and materials science .

- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a newly functionalized heterocyclic amino acid, was obtained via [3+2] cycloaddition. Its structure was confirmed through detailed spectroscopic experiments and elemental analysis .

- Researchers have investigated the synthetic methods for baricitinib, emphasizing intermediates like 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. These intermediates play a crucial role in the efficient production of baricitinib, a drug approved for treating rheumatoid arthritis .

Anti-Inflammatory Agents

Heterocyclic Amino Acid Derivatives

Functionalized Selenazoles

Medicinal Chemistry

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(1-ethylsulfonylazetidin-3-yl)oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-3-18(14,15)12-6-10(7-12)17-9-4-8(2)16-11(13)5-9/h4-5,10H,3,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYICECPHXFICX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)OC2=CC(=O)OC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(ethylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxyspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;hydrochloride](/img/structure/B2784357.png)

![1-((1R,5S)-8-pivaloyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2784361.png)

![6-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)picolinonitrile](/img/structure/B2784365.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2784366.png)

![N-(4-(tert-butyl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2784372.png)

![2-chloro-N-ethyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784375.png)